molecular formula C14H13NO5S B6411031 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261916-67-9

3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411031
CAS RN: 1261916-67-9
M. Wt: 307.32 g/mol
InChI Key: KUXFLVHTRCUVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has a unique chemical structure that includes both hydroxy and methylsulfonyl groups attached to a phenyl ring, making it an important building block for many research applications.

Scientific Research Applications

3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, has a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of polymers and other materials for use in medical devices and other applications. Additionally, it has been studied for its potential use in the synthesis of metal-organic frameworks, which could be used for various applications, such as drug delivery and sensing.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to decreased inflammation, which can be beneficial in certain medical conditions. Additionally, the compound may act as an antioxidant, which can help to reduce oxidative stress in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, have not been extensively studied. However, it has been shown to have anti-inflammatory effects, which can be beneficial in certain medical conditions. Additionally, it has been shown to have antioxidant effects, which can help to reduce oxidative stress in cells. It has also been shown to inhibit the activity of certain enzymes, such as COX-2, which can lead to decreased inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, in lab experiments are that it is relatively easy to synthesize and purify, and it has a wide range of potential applications. Additionally, it is relatively inexpensive and can be used in a variety of research applications. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, so it may be difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, so there is still a lot of research that needs to be done to fully understand its potential applications.

Future Directions

There are many potential future directions for research on 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%. One potential direction is to further explore its mechanism of action and determine its effects on other enzymes and molecules. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, polymers, and metal-organic frameworks. Additionally, more research could be done to better understand its biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments. Finally, further research could be done to explore its potential uses in drug delivery systems and other medical applications.

Synthesis Methods

The synthesis of 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, is typically done using a two-step process. First, the 3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid is synthesized from an aromatic amine and a sulfonyl chloride. This is done by reacting the amine with the sulfonyl chloride in an aqueous solution of sodium hydroxide. The reaction produces the desired compound. The second step is to purify the compound by recrystallization. This is done by dissolving the compound in an appropriate solvent and then slowly cooling the solution. The resulting crystals are then filtered, washed, and dried to obtain the desired compound.

properties

IUPAC Name

3-hydroxy-4-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-21(19,20)15-11-4-2-3-9(7-11)12-6-5-10(14(17)18)8-13(12)16/h2-8,15-16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXFLVHTRCUVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692062
Record name 2-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261916-67-9
Record name 2-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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